2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N5/c1-18-9-3-2-7(15)4-8(9)17-10(18)5-19-6-16-11(13)12(19)14/h2-4,6H,5,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINFSJAUAOYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3C=NC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as nickel or copper, and reagents like ammonium acetate and aldehydes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis and multi-component reactions are employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Often involving hydrogen gas or metal hydrides.
Substitution: Commonly with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Catalysts such as HBr and DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C).
Substitution: Reagents like tosylmethyl isocyanide (TosMIC) and various aldehydes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and benzimidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics.
Anticancer Properties
Several studies have investigated the anticancer potential of benzimidazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines, suggesting its role as a lead compound for anticancer drug development. For instance, derivatives have been tested against breast and prostate cancer cells with promising results.
Antiviral Activity
Imidazole derivatives are known for their antiviral properties. Preliminary studies suggest that this compound may inhibit viral replication, particularly in RNA viruses. This opens avenues for further research into its potential as an antiviral agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of certain kinases, which are crucial in cancer progression. This property could be leveraged in targeted cancer therapies.
Case Studies
Mechanism of Action
The mechanism of action of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Comparative Insights
Electronic and Steric Effects
- RetroABZ’s propylthio group, in contrast, offers moderate lipophilicity but lower electronic modulation .
- Steric Considerations: The dichloroimidazole methyl group may impose steric hindrance, reducing off-target interactions compared to bulkier substituents in N-pyrrolidino etonitazene (pyrrolidinoethyl chain) .
Solubility and Pharmacokinetics
- RetroABZ’s methyl carbamate modification addresses solubility limitations inherent to thioether-containing benzimidazoles . The target compound’s dichloro group likely reduces aqueous solubility but may improve membrane permeability.
Biological Activity
The compound 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic organic molecule that combines imidazole and benzimidazole moieties. This structure is significant in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections detail the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 284.15 g/mol. The presence of chlorine atoms and nitrogen heterocycles contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4,5-dichloroimidazol-1-yl)methyl]-1-methylbenzimidazol-5-amine |
| CAS Number | 1081126-42-2 |
| Molecular Formula | C₁₂H₁₁Cl₂N₅ |
| Molecular Weight | 284.15 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor or receptor modulator, which can lead to various physiological effects. Research indicates that the compound may inhibit key enzymes involved in metabolic pathways, contributing to its anticancer properties.
Anticancer Activity
Recent studies have shown that derivatives of benzimidazole compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .
Case Study:
In a study evaluating similar benzimidazole derivatives, compounds exhibited IC50 values ranging from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis (Mtb), indicating promising potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has shown that imidazole derivatives can exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those of traditional antibiotics .
Table: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| 2-((4,5-dichloro... | Staphylococcus aureus | <10 |
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions using catalysts like nickel or copper under controlled conditions to ensure high yield and purity . Variations in the synthesis route can lead to different biological activities based on the substitution patterns on the benzimidazole ring.
Key Findings:
Research has indicated that substituents at specific positions on the benzimidazole ring can significantly alter the biological potency of the compounds. For example, modifications at positions C-4 and C-5 have shown improved enzyme inhibition compared to unsubstituted variants .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine, and what critical reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For the imidazole core, base-promoted cyclization (e.g., using K₂CO₃ or NaOH) under reflux in polar aprotic solvents like DMF can facilitate ring formation. The chloro-substituted imidazole moiety may be introduced via nucleophilic substitution, requiring inert atmospheres to prevent side reactions. Temperature control (80–120°C) and stoichiometric ratios of reactants (e.g., amidines and ketones) are critical for yield optimization . For the benzimidazole scaffold, NH₄OAc-mediated cyclization of o-phenylenediamine derivatives is common, with methyl groups introduced via alkylation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Aromatic protons in the benzimidazole and imidazole rings appear as distinct doublets (δ 7.0–8.5 ppm), while methyl groups resonate near δ 3.0–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for chlorine isotopes (e.g., M+2 peaks).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, crucial for confirming stereochemistry in derivatives .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns with methanol/water gradients .
Q. How does the 4,5-dichloro substitution on the imidazole ring influence stability under varying pH and temperature?
- Methodological Answer : The electron-withdrawing chloro groups enhance thermal stability (decomposition >200°C) but reduce solubility in aqueous media. Stability studies in buffers (pH 1–10) show optimal integrity at neutral pH (pH 6–8), with hydrolysis observed under strongly acidic/basic conditions. Accelerated stability testing (40°C/75% RH) over 4 weeks confirms minimal degradation when stored desiccated .
Advanced Research Questions
Q. What computational approaches predict reactivity and biological target interactions for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 5-amine group is a potential hydrogen-bond donor .
- Molecular Docking : Screens against enzyme targets (e.g., kinases) using AutoDock Vina. The dichloro-imidazole moiety shows affinity for hydrophobic pockets, while the benzimidazole scaffold aligns with ATP-binding sites .
- MD Simulations : Assesses ligand-protein complex stability over 100 ns trajectories, identifying key residues (e.g., Asp86 in uPAR) for binding .
Q. How can contradictions in biological activity data across in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic stability or bioavailability differences. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
- Metabolite Identification : Use hepatic microsomes to identify oxidation or glucuronidation pathways that reduce efficacy in vivo .
- Dose-Response Refinement : Adjust dosing regimens in animal models to match in vitro IC₅₀ values, accounting for protein binding .
Q. What strategies enhance selectivity of derivatives toward specific enzyme isoforms?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematic substitution of the methyl group (e.g., replacing with ethyl or cyclopropyl) or modifying the 5-amine to a sulfonamide improves isoform selectivity. For example, bulkier substituents reduce off-target binding to CYP450 enzymes .
- Fragment-Based Design : Use X-ray co-crystal structures to guide modifications. Introducing hydrogen-bond acceptors (e.g., carbonyl groups) enhances affinity for serine proteases over tyrosine kinases .
- Selectivity Screening : Profile derivatives against panels of 50+ kinases or GPCRs to identify isoform-specific hits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
